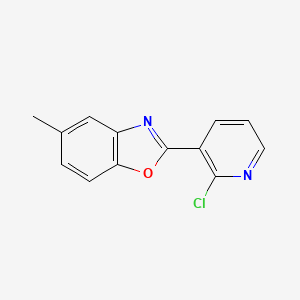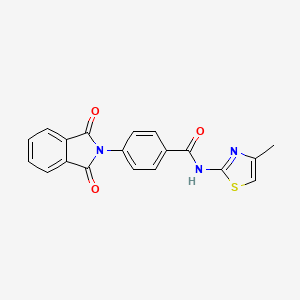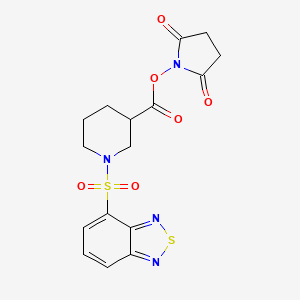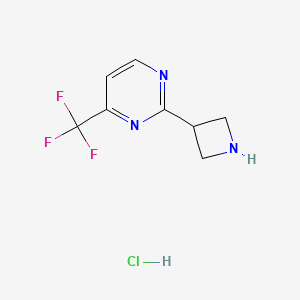
2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CP-MB has a wide range of applications in scientific research. It is often used as a starting material for the synthesis of other compounds, such as drugs and other therapeutic agents. Additionally, CP-MB has been used in the synthesis of organic materials for use in photovoltaic cells and other electronic devices. It has also been used in the synthesis of compounds for use in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
CP-MB is a heterocyclic ring structure that is composed of two nitrogen atoms, two carbon atoms, one chlorine atom, and one oxygen atom. The chlorine atom is the most reactive atom in the compound and is able to react with other molecules to form new compounds. The nitrogen atoms are also able to react with other molecules, but they are not as reactive as the chlorine atom. The carbon atoms are the least reactive atoms in the compound and are not able to react with other molecules.
Biochemical and Physiological Effects
CP-MB has been studied for its potential biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, and it has been shown to be effective in the treatment of certain types of cancer. Additionally, CP-MB has been found to possess anti-bacterial properties and has been shown to be effective in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CP-MB in laboratory experiments is its availability. CP-MB is readily available from various chemical suppliers and can be easily synthesized using various methods. Additionally, CP-MB is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, CP-MB is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are numerous potential future directions for the use of CP-MB in scientific research. One potential future direction is the use of CP-MB in the synthesis of new therapeutic agents. Additionally, CP-MB could be used in the synthesis of organic materials for use in photovoltaic cells and other electronic devices. CP-MB could also be used in the synthesis of compounds for use in the pharmaceutical and agrochemical industries. Finally, CP-MB could be studied further for its potential biochemical and physiological effects.
Métodos De Síntesis
CP-MB can be synthesized using several different methods. One of the most common methods is the reaction of pyridine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, CP-MB, along with other byproducts. Other methods for synthesizing CP-MB include the reaction of pyridine with ethyl bromide, the reaction of pyridine with ethyl iodide, and the reaction of pyridine with ethyl chloroformate.
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)-5-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-8-4-5-11-10(7-8)16-13(17-11)9-3-2-6-15-12(9)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQVQZIUEKSPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)
![Diethyl 2-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)malonate](/img/structure/B2912471.png)
![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)
![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)

![methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2912480.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2912482.png)